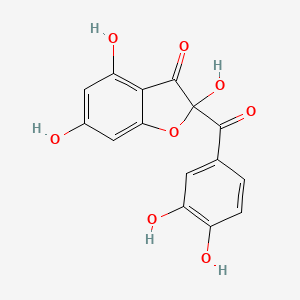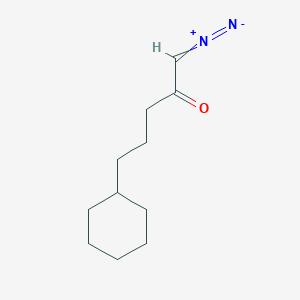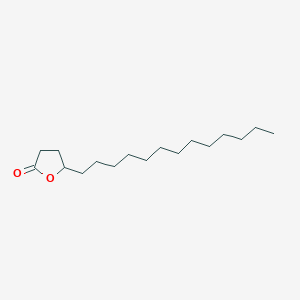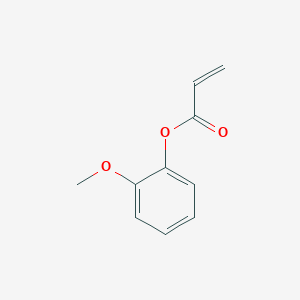
2-Methoxyphenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenyl prop-2-enoate can be synthesized through the esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants to achieve the desired ester product. Another method involves the Claisen-Schmidt condensation of 4-methoxybenzaldehyde with methyl acetate in the presence of a base, followed by acidification to yield the ester .
Industrial Production Methods
Industrial production of this compound often employs the esterification method due to its simplicity and high yield. The process involves large-scale refluxing of 4-methoxycinnamic acid with methanol and an acid catalyst, followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl prop-2-enoate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 2-Methoxyphenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyphenyl prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl prop-2-enoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl methoxycinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-Methoxycinnamic acid: The parent acid of 2-Methoxyphenyl prop-2-enoate.
4-Methoxybenzaldehyde: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its methoxy group also contributes to its unique properties, making it valuable in various applications .
Properties
CAS No. |
106993-01-5 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2-methoxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C10H10O3/c1-3-10(11)13-9-7-5-4-6-8(9)12-2/h3-7H,1H2,2H3 |
InChI Key |
UGRXGEHQNPBILJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


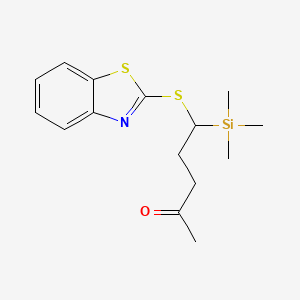
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
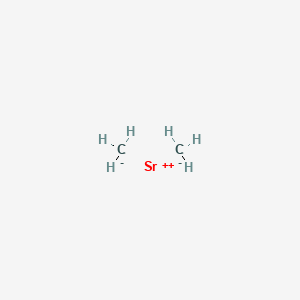
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
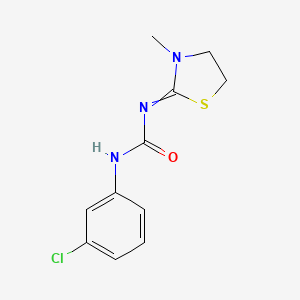

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
